5-氨基-1-(2,4-二氟苯基)-1H-吡唑-4-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

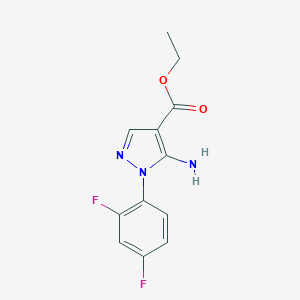

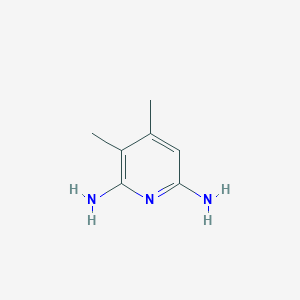

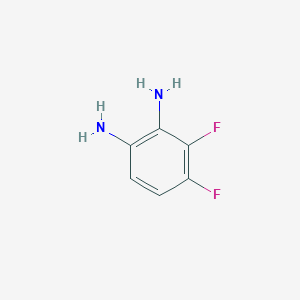

Ethyl 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylate is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. The ethyl ester group at the 4-position and the amino group at the 5-position, along with the substitution of a 2,4-difluorophenyl group at the 1-position, define the structure of this specific compound. Pyrazole derivatives are known for their diverse biological activities and applications in pharmaceutical chemistry.

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. For instance, ethyl 3-amino-1H-pyrazole-4-carboxylate derivatives can be synthesized through total synthesis and further reacted with acetic anhydride to yield acetylated products . Similarly, ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate can be prepared from a three-component one-pot condensation reaction . Although these methods do not directly describe the synthesis of the target compound, they provide insight into the synthetic strategies that could be adapted for its preparation.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be elucidated using techniques such as X-ray crystallography, NMR, and DFT studies. For example, the crystal structure of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate was determined, revealing the monoclinic system with specific unit cell parameters . Similarly, DFT calculations can provide insights into the optimized molecular structure, as shown in the study of ethyl 5-(trimethylsilyl)-1-1H-pyrazole-3-carboxylate .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including acylation, alkylation, and cyclocondensation. The reactivity at the N-1 and N-2 positions of a pyrazole ring can lead to highly regioselective reactions, as demonstrated in the synthesis of ethyl 1-aroyl/aroylmethyl-5-methyl-3-methylthiopyrazole-4-carboxylates . Additionally, ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate can selectively undergo cyclocondensation with 1,3-dicarbonyl compounds to yield pyrazolo[3,4-b]pyridin-3-ones .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be characterized using spectroscopic methods and thermal analysis. For instance, the study of N-acetylated derivatives of ethyl 3-amino-1H-pyrazole-4-carboxylate provided structural and spectroscopic characteristics using HPLC, X-ray, FT-IR, NMR, and MS . The thermal stability and decomposition patterns can be investigated through thermogravimetric analysis, as seen in the characterization of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate .

科学研究应用

抗菌和抗癌应用由 5-氨基-1-(2,4-二氟苯基)-1H-吡唑-4-羧酸乙酯合成的新型吡唑衍生物已显示出作为抗菌剂和抗癌剂的潜力。一些化合物已显示出比参考药物多柔比星更高的抗癌活性,并具有良好至优异的抗菌活性 (Hafez 等人,2016)。

荧光分子合成5-氨基-3-三氟甲基-1H-吡唑-4-羧酸乙酯(5-氨基-1-(2,4-二氟苯基)-1H-吡唑-4-羧酸乙酯的衍生物)已用于新型荧光分子的合成。这些分子,例如三氟甲基化的吡唑并[1,5-a]嘧啶,是具有许多结合位点的有吸引力的荧光团,并且显示出比其甲基类似物更强的荧光强度 (Wu 等人,2006)。

杀菌和植物生长调节活性该化合物在农业相关的应用中显示出潜力,例如杀菌和植物生长调节活性。这由对 5-氨基-1-[(5'-甲基-1'-叔丁基-4'-吡唑基)羰基]-3-甲硫基-1H-吡唑-4-羧酸乙酯(一种相关化合物)的初步生物测定表明 (Minga,2005)。

对低碳钢的腐蚀抑制包括由 5-氨基-1-(2,4-二氟苯基)-1H-吡唑-4-羧酸乙酯合成的吡喃吡唑衍生物已被用作低碳钢的腐蚀抑制剂,可用于工业酸洗工艺。这些化合物已显示出防止腐蚀的高效率,并已通过重量法和电化学阻抗谱等各种技术进行分析 (Dohare 等人,2017)。

属性

IUPAC Name |

ethyl 5-amino-1-(2,4-difluorophenyl)pyrazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F2N3O2/c1-2-19-12(18)8-6-16-17(11(8)15)10-4-3-7(13)5-9(10)14/h3-6H,2,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGBJZQRJXYRKBT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=C(C=C(C=C2)F)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F2N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00646609 |

Source

|

| Record name | Ethyl 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylate | |

CAS RN |

138907-72-9 |

Source

|

| Record name | Ethyl 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Cyclohexyloxy-4-cyclohexyloxycarbonyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid](/img/structure/B141824.png)

![2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol](/img/structure/B141844.png)